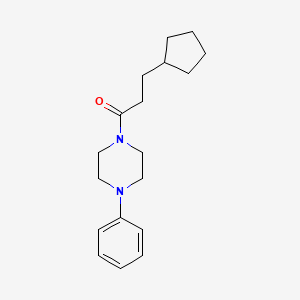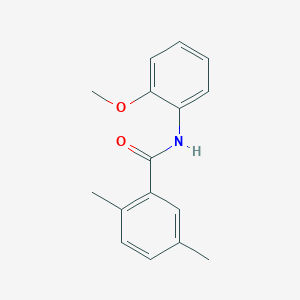
N-(2-methoxyphenyl)-2,5-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds similar to N-(2-methoxyphenyl)-2,5-dimethylbenzamide often involves acylation reactions and characterizations by NMR and elemental analysis. For example, a related compound was synthesized by acylation of 3-aminophenol with 4-metoxybenzoylchloride in THF, characterized by ¹H NMR, ¹³C NMR, and elemental analysis (Karabulut et al., 2014). Another study synthesized a structurally related compound by reacting [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amine with 3,5-dimethylbenzoic acid, highlighting the diverse synthetic routes possible for such benzamide derivatives (Wan et al., 2006).
Molecular Structure Analysis
Molecular structure determination, including bond lengths, bond angles, and dihedral angles, is crucial for understanding the properties of N-(2-methoxyphenyl)-2,5-dimethylbenzamide. Studies often use X-ray crystallography and DFT calculations to evaluate the influence of intermolecular interactions on molecular geometry. For instance, the molecular structure of related benzamide derivatives has been explored to understand the effects of crystal packing and dimerization on the geometric parameters of the molecule (Karabulut et al., 2014).
Chemical Reactions and Properties
N-(2-methoxyphenyl)-2,5-dimethylbenzamide and its analogs participate in various chemical reactions, displaying a range of reactivities based on their functional groups. For example, the microsomal demethylation of N,N-dimethylbenzamides involves the formation of N-methylbenzamides and formaldehyde, highlighting the compound's susceptibility to metabolic transformations (Constantino et al., 1992).
作用机制
Target of Action
N-(2-methoxyphenyl)-2,5-dimethylbenzamide is a derivative of the 2C family of hallucinogens, which are known as N-benzylmethoxy derivatives . The primary targets of these compounds are the 5-HT2A/C and 5-HT1A serotonin receptors . These receptors play a crucial role in the regulation of mood, anxiety, and cognition.
Mode of Action
The compound interacts with its targets, the 5-HT2A/C and 5-HT1A serotonin receptors, by binding to them with high affinity . This binding triggers a series of biochemical reactions that result in the compound’s hallucinogenic effects .
Biochemical Pathways
It is known that the compound’s interaction with the 5-ht2a/c and 5-ht1a serotonin receptors can lead to changes in various neurotransmitter systems, including the dopamine, serotonin, and glutamate systems .
Pharmacokinetics
Similar compounds have been shown to have complex pharmacokinetic profiles, with various factors influencing their absorption, distribution, metabolism, and excretion (adme) properties . These factors can significantly impact the compound’s bioavailability and overall effects.
Result of Action
The molecular and cellular effects of N-(2-methoxyphenyl)-2,5-dimethylbenzamide’s action are largely unknown. Similar compounds have been shown to cause a range of effects, including changes in neurotransmitter levels, alterations in cell membrane structure, and increases in intracellular reactive oxygen species levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-methoxyphenyl)-2,5-dimethylbenzamide. For example, the compound’s effects can be modulated by factors such as pH, temperature, and the presence of other substances . Additionally, the compound’s stability can be affected by factors such as light, heat, and humidity .
安全和危害
属性
IUPAC Name |
N-(2-methoxyphenyl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-8-9-12(2)13(10-11)16(18)17-14-6-4-5-7-15(14)19-3/h4-10H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRCWYYHCAYJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

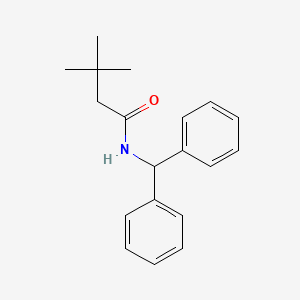

![N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5833913.png)
![2,6-dimethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5833920.png)
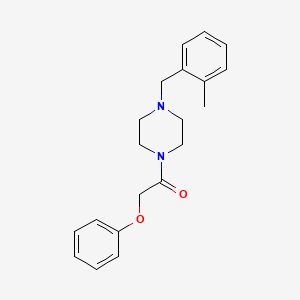
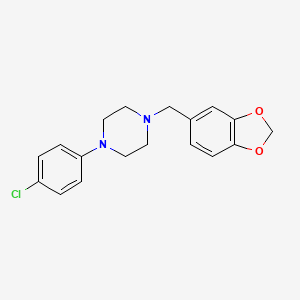
![4-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5833943.png)
![N'-[(5-nitro-2-thienyl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5833946.png)
![3-(4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5833947.png)
![1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5833955.png)
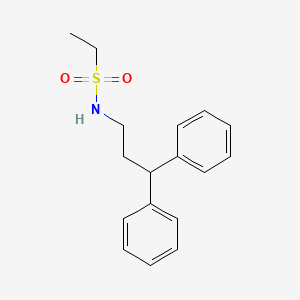
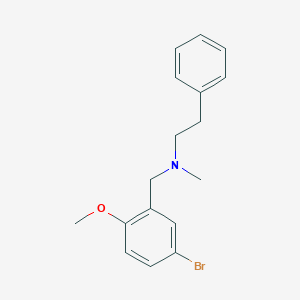
![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5834001.png)
